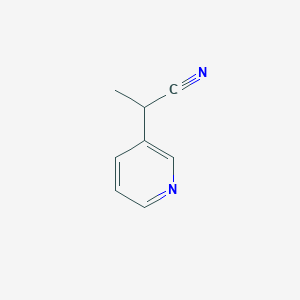

2-(pyridin-3-yl)propanenitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(3-Pyridinyl)propiononitrile is an organic compound featuring a pyridine ring substituted at the 3-position with a propiononitrile group. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, organic synthesis, and material science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Pyridinyl)propiononitrile can be achieved through several methods. One common approach involves the reaction of 3-bromopyridine with acrylonitrile in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods: Industrial production of 2-(3-Pyridinyl)propiononitrile often employs continuous flow reactors to optimize yield and efficiency. The use of catalysts, such as palladium or nickel complexes, can further enhance the reaction rate and selectivity.

Análisis De Reacciones Químicas

Types of Reactions: 2-(3-Pyridinyl)propiononitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of the nitrile group can yield primary amines using reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.

Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Primary amines.

Substitution: Halogenated or nitrated pyridine derivatives.

Aplicaciones Científicas De Investigación

2-(3-Pyridinyl)propiononitrile has a wide range of applications in scientific research:

Chemistry: It serves as a building block in the synthesis of more complex organic molecules and heterocycles.

Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.

Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: The compound is utilized in the production of agrochemicals, dyes, and polymers.

Mecanismo De Acción

The mechanism of action of 2-(3-Pyridinyl)propiononitrile involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparación Con Compuestos Similares

- 2-(2-Pyridinyl)propiononitrile

- 2-(4-Pyridinyl)propiononitrile

- 3-(2-Pyridinyl)propiononitrile

Comparison: 2-(3-Pyridinyl)propiononitrile is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interaction with biological targets. Compared to its isomers, it may exhibit different chemical and biological properties, making it a valuable compound for targeted applications.

Actividad Biológica

2-(Pyridin-3-yl)propanenitrile, also known as 2-(3-pyridinyl)propiononitrile, is an organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a pyridine ring substituted at the 3-position with a propiononitrile group, positioning it as a candidate for various therapeutic applications, particularly in oncology and antimicrobial treatments.

The biological activity of this compound is primarily attributed to its interaction with specific biochemical pathways. Pyridine derivatives, including this compound, have demonstrated the ability to inhibit protein kinases, which are crucial in regulating cellular functions and signaling pathways. The inhibition of these kinases can lead to cytotoxic effects in cancer cells, making this compound a potential anticancer agent.

Biochemical Pathways

- Purine and Pyrimidine Metabolism : The compound plays a role in purine and pyrimidine salvage pathways, which are vital for nucleotide synthesis and cellular energy metabolism.

- Enzymatic Hydrolysis : As a nitrile, it may undergo enzymatic hydrolysis to yield carboxylic acids and ammonia, catalyzed by nitrilase enzymes.

Biological Activities

Research has highlighted several key biological activities associated with this compound:

- Anticancer Activity : Studies indicate that this compound exhibits promising anticancer properties by inducing apoptosis in various cancer cell lines. It has been shown to effectively inhibit the proliferation of cancer cells through multiple mechanisms, including cell cycle arrest and induction of oxidative stress .

- Antimicrobial Effects : The compound has demonstrated antimicrobial activity against various pathogens, suggesting its potential use in treating infections caused by bacteria and fungi.

- Anti-inflammatory Properties : Similar compounds have been linked to the inhibition of pro-inflammatory cytokines, indicating that this compound may also possess anti-inflammatory effects .

Case Studies and Research Findings

A review of recent studies provides insight into the biological efficacy of this compound:

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively characterized; however, related compounds exhibit favorable absorption and distribution properties. Factors such as solubility and metabolic stability are crucial for determining the bioavailability of this compound in therapeutic contexts.

Propiedades

IUPAC Name |

2-pyridin-3-ylpropanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c1-7(5-9)8-3-2-4-10-6-8/h2-4,6-7H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQCJRXRGAZPPQV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)C1=CN=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.